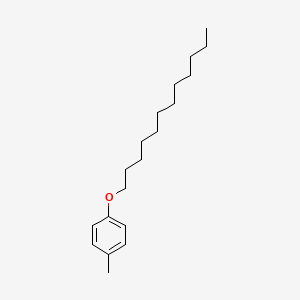

1-(Dodecyloxy)-4-methylbenzene

描述

The description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number, EC number, etc .

Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It may include multi-step organic reactions and the conditions under which these reactions occur .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .Chemical Reactions Analysis

This involves studying how the compound reacts with other compounds. It includes understanding the conditions under which the reaction occurs, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, reactivity, and stability of the compound .科学研究应用

Ionic Liquid Crystals Synthesis

1-(Dodecyloxy)-4-methylbenzene has been used in the synthesis of mesomorphic ionic liquid crystals. An efficient, solvent-free method involving this compound was reported for preparing mesomorphic 3-[4-(dodecyloxy)phenyl]-1-methyl-1H-imidazol-3-ium iodide. The mesomorphism of this compound was extensively investigated, demonstrating its potential in the field of liquid crystal technology (Fouchet et al., 2009).

Enhancement of Organic Reactions

This compound has shown efficacy in accelerating organic reactions such as aldol-type reactions and Friedel-Crafts alkylation in supercritical carbon dioxide. It functioned as a surfactant in these systems, and the formation of emulsions during the reactions was observed (Komoto & Kobayashi, 2002).

Liquid Crystal Formation

The synthesis of distyrylbenzenes with dodecyloxy chains and their ability to form liquid crystalline states has been studied. These compounds, including variants of 1-(Dodecyloxy)-4-methylbenzene, were shown to form a thermotropic smectic phase, which is light-sensitive and can be regenerated in darkness (Meier et al., 1988).

Host-Guest Inclusion Systems

Research on the binding behaviors of beta-cyclodextrin and its derivatives with 1-(Dodecyloxy)-4-methylbenzene revealed insights into host-guest inclusion processes. This study offered valuable information on the formation constants of these inclusion complexes and proposed probable structures (Song et al., 2008).

Synthesis of High Molecular Weight Amphiphilic Polyphenylenes

This compound was utilized in the synthesis of high-molecular-weight amphiphilic polyphenylenes. Its application in Suzuki polycondensation demonstrated the potential for creating materials with significant molecular weights, which could have implications in material science (Kandre et al., 2005).

Conducting Polymer Research

Research involving poly1,4-bis[2-(3,4-ethylenedioxy)thienyl]-2,5-dialkoxybenzenes, including those with dodecyloxy substituents, highlighted their role in the development of low-oxidation-potential conducting polymers. These studies are crucial for understanding and improving the electronic properties of such polymers (Irvin & Reynolds, 1998).

Chemical Functionalization of Glassy Carbon

The chemical functionalization of glassy carbon electrodes using 1-(Dodecyloxy)-4-methylbenzene derivatives has been explored. This research is significant in the field of electrochemistry and materials science, especially for the development of amine-terminated carbon surfaces (Actis et al., 2008).

安全和危害

未来方向

属性

IUPAC Name |

1-dodecoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-17-20-19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSLTJBILNOJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20303888 | |

| Record name | 1-(dodecyloxy)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Dodecyloxy)-4-methylbenzene | |

CAS RN |

53034-97-2 | |

| Record name | NSC163285 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(dodecyloxy)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20303888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

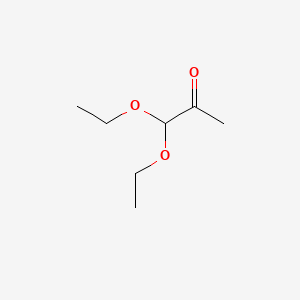

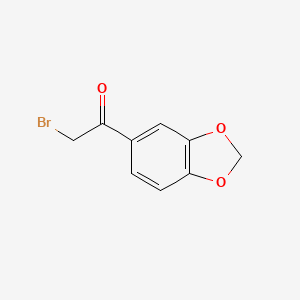

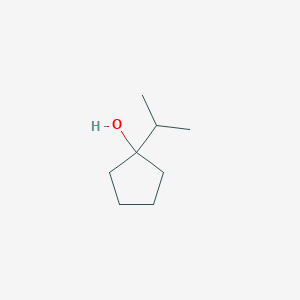

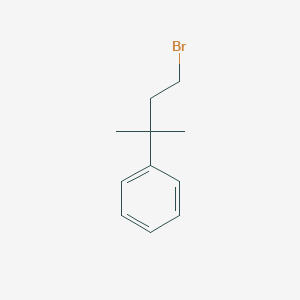

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4-Nitrobenzyl)thio]acetic acid](/img/structure/B1267717.png)

![n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide](/img/structure/B1267730.png)

![Ethyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267736.png)